molecular formula C12H17NO2 B1292772 3-(2,5-Dimethoxyphenyl)pyrrolidine CAS No. 938458-95-8

3-(2,5-Dimethoxyphenyl)pyrrolidine

Cat. No. B1292772
M. Wt: 207.27 g/mol
InChI Key: CFXGZDPEXFOZFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various pyrrolidine derivatives and related compounds has been explored in several studies. For instance, novel polyimides containing pyridine moieties were synthesized from a pyridine-containing aromatic dianhydride monomer, which was prepared through a multi-step process involving nitro displacement, acidic hydrolysis, and cyclodehydration . Another study reported the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which involved a low-temperature aryl bromide-to-alcohol conversion . Additionally, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using various spectroscopic techniques, with its formation being exothermic and spontaneous at room temperature . A series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues were also prepared, showing significant selectivity for dopamine D3 receptors .

Molecular Structure Analysis

The molecular structures of synthesized compounds have been extensively studied using various techniques. X-ray diffraction (XRD) analysis was used to characterize 3,5-bis(2,5-dimethylphenyl)pyridine, and the data were found to be in good agreement with density functional theory (DFT) calculations . Single-crystal X-ray diffraction was also employed to confirm the molecular structure of 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues . Furthermore, the molecular structure and spectral analyses of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate were performed, with the formation of dimers in the solid state being indicated by vibrational analysis .

Chemical Reactions Analysis

The reactivity of synthesized compounds has been a subject of interest. For example, the reactivity of pyridinols toward peroxyl radicals was examined, revealing that some of the synthesized pyridinols are highly effective antioxidants . The acylation of 2,5-dimethoxycarbonyl60fulleropyrrolidine with various chlorocarbonyl compounds led to the formation of fullerene derivatives, which could further react with alcohols and amines to form multifullerene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of synthesized compounds have been characterized through various analyses. The inherent viscosities, solubility, thermal stability, and mechanical properties of the novel polyimides were determined, showing good thermal stability and outstanding mechanical properties . The photophysical and electrochemical properties of 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines were studied, revealing strong bands attributed to intramolecular charge transfer transitions and oxidation peaks indicating reversible redox reactions . The bioactive characteristics of 3,5-bis(2,5-dimethylphenyl)pyridine were investigated, with molecular electrostatic potential (MEP) mapping indicating electron density locations and potential sites for nucleophilic attack .

Scientific Research Applications

Crystal and Molecular Structures

The compound 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine, related to 3-(2,5-Dimethoxyphenyl)pyrrolidine, was studied for its crystal structure and found to crystallize in an orthorhombic space group. It exhibited analgesic activity linked to the cycloaliphatic amine part and the molecule deviated from a planar configuration (Ç. Tarimci et al., 2003).

Chemical Synthesis and Reactions

  • A derivative, 1-((2,5-dimethoxyphenyl)(phenyl)methyl)pyrrolidine-2,5-dione, was synthesized and characterized by NMR, C NMR, IR, and HRMS, showcasing the compound's structural and chemical properties (R. Fan et al., 2009).
  • The synthesis of 3-(Pyrrolidin-1-yl)piperidine, a compound related to 3-(2,5-Dimethoxyphenyl)pyrrolidine, was proposed based on catalytic hydrogenation of pyrrolylpyridine, indicating its importance in medicinal chemistry (R. Smaliy et al., 2011).
  • The synthesis of 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones with various pharmacophores and functionalities was studied, revealing moderate antitumor potential against certain tumor cell lines, highlighting the compound's relevance in medicinal chemistry (Sherif A F Rostom et al., 2011).

Interactions and Stability

  • Intramolecular interactions in certain derivatives were analyzed, showing that intramolecular dihydrogen bonds may exist, which is crucial for understanding the compound's stability and reactivity (S. J. Grabowski et al., 2004).
  • The synthesis and crystal structures of bis-N-(2,5-dimethoxyphenyl)pyridine-2,6-dicarbothioamide and related complexes were reported, providing insights into the compound's stability and interaction with metals, useful for understanding its potential in catalysis and material science (M. Lawrence et al., 2015).

Safety And Hazards

The safety data sheet for pyrrolidine indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-10-3-4-12(15-2)11(7-10)9-5-6-13-8-9/h3-4,7,9,13H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXGZDPEXFOZFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647990
Record name 3-(2,5-Dimethoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethoxyphenyl)pyrrolidine

CAS RN

938458-95-8
Record name 3-(2,5-Dimethoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,5-Dimethoxyphenyl)pyrrolidine
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